molecular formula C19H31BrO4 B13951133 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol CAS No. 336184-90-8

2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol

Cat. No.: B13951133
CAS No.: 336184-90-8
M. Wt: 403.4 g/mol
InChI Key: MUPRSZJKPYSXDZ-UHFFFAOYSA-N
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Description

2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol is an organic compound with a complex structure that includes a bromodecyl chain and a dimethoxy-methylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol typically involves multiple steps. One common method includes the bromination of decanol to form 10-bromodecanol, followed by its reaction with 5,6-dimethoxy-3-methylbenzene-1,4-diol under specific conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve continuous synthesis techniques, such as those used in microreactor systems. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The bromine atom in the bromodecyl chain can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives .

Scientific Research Applications

2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of advanced materials, such as photoresponsive organic molecules for electric field sensing and modulation.

Mechanism of Action

The mechanism of action of 2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol involves its interaction with specific molecular targets. The bromodecyl chain allows for insertion into lipid membranes, potentially disrupting membrane integrity and affecting cellular processes. The dimethoxy-methylbenzene core may interact with various enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(10-Bromodecyl)oxy]benzaldehyde
  • (10-Bromodecyl)benzene
  • N-(10-Bromodecyl)phthalimide

Uniqueness

2-(10-Bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol is unique due to its combination of a bromodecyl chain and a dimethoxy-methylbenzene coreFor example, its ability to undergo various chemical reactions and its potential use in multiple scientific fields make it a versatile compound for research and industrial applications .

Properties

CAS No.

336184-90-8

Molecular Formula

C19H31BrO4

Molecular Weight

403.4 g/mol

IUPAC Name

2-(10-bromodecyl)-5,6-dimethoxy-3-methylbenzene-1,4-diol

InChI

InChI=1S/C19H31BrO4/c1-14-15(12-10-8-6-4-5-7-9-11-13-20)17(22)19(24-3)18(23-2)16(14)21/h21-22H,4-13H2,1-3H3

InChI Key

MUPRSZJKPYSXDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)OC)OC)O)CCCCCCCCCCBr

Origin of Product

United States

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